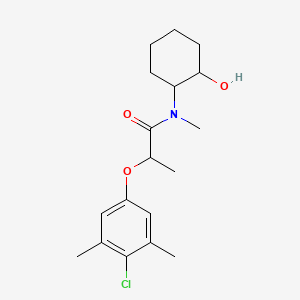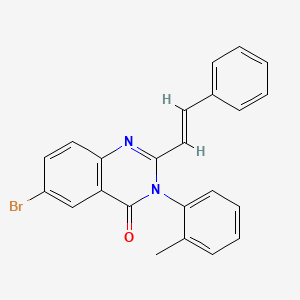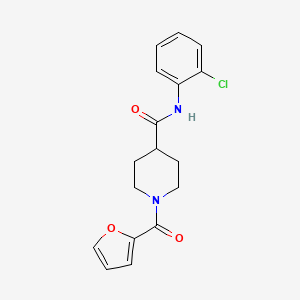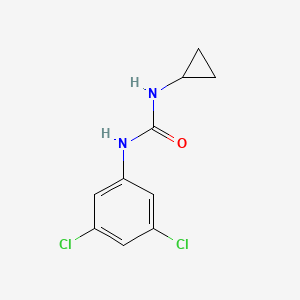![molecular formula C16H19N3O B5376089 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5376089.png)
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mechanism of Action
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine exerts its effects by binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the inhibition of neurotransmitter release and the modulation of neuronal activity, leading to the regulation of pain and reward.
Biochemical and Physiological Effects:
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has a wide range of biochemical and physiological effects. It has been found to be a potent analgesic, with effects comparable to those of morphine. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has also been shown to have anti-inflammatory effects and to modulate immune function. In addition, 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been studied for its potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine is its potential for abuse and addiction. Careful consideration should be given to the use and handling of this compound in lab settings.
Future Directions
There are several potential future directions for research on 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine. One area of interest is the development of novel opioid receptor agonists that have improved efficacy and reduced side effects compared to currently available drugs. Another area of interest is the study of the role of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine in the regulation of immune function and inflammation. Finally, 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine may have potential applications in the treatment of psychiatric disorders, and further research in this area is warranted.
Synthesis Methods
The synthesis of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with phenylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through a series of chromatographic techniques to obtain pure 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine.
Scientific Research Applications
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been extensively studied for its potential applications in scientific research. One of the primary uses of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine is in the study of opioid receptors. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been found to be a potent and selective agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has also been studied for its potential applications in the treatment of drug addiction and withdrawal.
properties
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-10-15(18-17-12)16(20)19-9-5-8-14(11-19)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURBBWVJGWADTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5376026.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![3-(2-fluorophenyl)-5-(1H-imidazol-4-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5376030.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)





![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)
![2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5376093.png)

![1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)